BMS-707035

Descripción general

Descripción

Los Inhibidores de la Integrasa del VIH son una clase de fármacos antirretrovirales diseñados para bloquear la acción de la integrasa, una enzima viral que inserta el genoma viral en el ADN de la célula huésped. Esta integración es un paso vital en la replicación de los retrovirus, incluido el Virus de la Inmunodeficiencia Humana (VIH). Al inhibir este proceso, estos compuestos pueden detener la propagación adicional del virus .

Aplicaciones Científicas De Investigación

Los Inhibidores de la Integrasa del VIH tienen una amplia gama de aplicaciones en la investigación científica:

Química: Se utilizan como compuestos modelo para estudiar la inhibición de enzimas y el diseño de fármacos.

Biología: Se emplean en la investigación para comprender los mecanismos de integración y replicación viral.

Medicina: Son integrales en el desarrollo de terapias antirretrovirales para el tratamiento del VIH/SIDA.

Industria: Se utilizan en la industria farmacéutica para la producción de fármacos antirretrovirales

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de los Inhibidores de la Integrasa del VIH a menudo implica la incorporación de grupos químicos específicos que interactúan con la enzima integrasa. Por ejemplo, los compuestos que incorporan un núcleo de piridina han sido ampliamente estudiados. Las vías sintéticas típicamente involucran procesos de varios pasos, incluyendo la formación de intermediarios clave a través de reacciones como la sustitución nucleofílica y la ciclización .

Métodos de Producción Industrial: La producción industrial de estos inhibidores implica optimizar las rutas sintéticas para la fabricación a gran escala. Esto incluye el uso de reacciones de alto rendimiento, reactivos rentables y procesos escalables. El proceso de producción también debe garantizar la pureza y estabilidad del producto final para cumplir con los estándares farmacéuticos .

Análisis De Reacciones Químicas

Tipos de Reacciones: Los Inhibidores de la Integrasa del VIH experimentan diversas reacciones químicas, incluyendo:

Oxidación: Esta reacción puede modificar los grupos funcionales del inhibidor, potencialmente alterando su actividad.

Reducción: Las reacciones de reducción se pueden utilizar para introducir o modificar grupos funcionales específicos.

Sustitución: Las reacciones de sustitución nucleofílica y electrofílica son comunes en la síntesis de estos inhibidores.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Permanganato de potasio, peróxido de hidrógeno.

Agentes Reductores: Borohidruro de sodio, hidruro de litio y aluminio.

Solventes: Dimetilsulfóxido, acetonitrilo.

Productos Principales: Los productos principales de estas reacciones son típicamente los compuestos inhibidores de la integrasa finales, que luego se purifican y se prueban para su eficacia contra el VIH .

Mecanismo De Acción

Los Inhibidores de la Integrasa del VIH funcionan uniéndose a la enzima integrasa y bloqueando su capacidad de insertar el ADN viral en el genoma de la célula huésped. Esta acción evita que el virus se replique y se propague. Los inhibidores se dirigen a sitios específicos en la enzima integrasa, interrumpiendo su función y deteniendo el proceso de integración .

Compuestos Similares:

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Comparación: Los Inhibidores de la Integrasa del VIH son únicos en su capacidad de dirigirse específicamente a la enzima integrasa, un componente crítico del ciclo de replicación del VIH. En comparación con otros fármacos antirretrovirales, los inhibidores de la integrasa han mostrado propiedades farmacocinéticas y farmacodinámicas favorables, incluyendo alta eficacia, seguridad y facilidad de uso. Generalmente son bien tolerados y tienen menos interacciones medicamentosas en comparación con otras clases de antirretrovirales .

Comparación Con Compuestos Similares

- Raltegravir

- Elvitegravir

- Dolutegravir

- Bictegravir

- Cabotegravir

Comparison: HIV Integrase Inhibitors are unique in their ability to specifically target the integrase enzyme, a critical component of the HIV replication cycle. Compared to other antiretroviral drugs, integrase inhibitors have shown favorable pharmacokinetic and pharmacodynamic properties, including high efficacy, safety, and ease of use. They are generally well-tolerated and have fewer drug-drug interactions compared to other classes of antiretrovirals .

Actividad Biológica

Chemical Structure and Properties

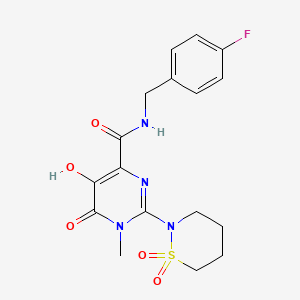

The compound's chemical structure is characterized by several functional groups that contribute to its biological activity:

- Molecular Formula : C22H27FN4O6S

- Molecular Weight : 466.54 g/mol

- Key Functional Groups : Dioxothiazinan, fluorophenyl methyl group, hydroxy and carboxamide functionalities.

Antiviral Activity

Research indicates that compounds similar to 2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide exhibit significant antiviral properties. For instance:

- Mechanism of Action : The compound acts as an inhibitor of viral enzymes crucial for replication. Specifically, it has been shown to inhibit reverse transcriptase and integrase enzymes in HIV, which are essential for viral genome integration into host DNA .

Anticancer Properties

The compound has also been evaluated for its potential anticancer effects:

- In vitro Studies : In laboratory settings, it demonstrated cytotoxicity against various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Case Studies

Several studies have highlighted the effectiveness of compounds with similar structures in clinical settings:

- HIV Treatment : A study demonstrated that a related compound effectively reduced viral load in patients with HIV when used in combination with other antiretroviral therapies .

- Cancer Therapy : Clinical trials involving similar pyrimidine derivatives showed promising results in shrinking tumors in patients with specific types of cancer .

Table of Key Studies

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Study 1 | 2-(1,1-dioxothiazinan) | Antiviral | Inhibits HIV replication in vitro |

| Study 2 | Related pyrimidine | Anticancer | Induces apoptosis in cancer cell lines |

| Study 3 | Similar compound | Antiviral | Reduces viral load in HIV patients |

Pharmacokinetics

Pharmacokinetic studies have shown that the compound is well absorbed and has a favorable metabolic profile, which is critical for its efficacy as a therapeutic agent. Key parameters include:

- Bioavailability : Approximately 73% when administered orally.

- Half-life : Approximately 1.34 hours, allowing for effective dosing schedules.

Safety Profile

Toxicological assessments indicate that the compound exhibits low toxicity levels at therapeutic doses, making it a candidate for further clinical development.

Propiedades

IUPAC Name |

2-(1,1-dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O5S/c1-21-16(25)14(23)13(15(24)19-10-11-4-6-12(18)7-5-11)20-17(21)22-8-2-3-9-28(22,26)27/h4-7,23H,2-3,8-10H2,1H3,(H,19,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIWZCGZPBJWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=C(N=C1N2CCCCS2(=O)=O)C(=O)NCC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601025869 | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729607-74-3 | |

| Record name | BMS-707035 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0729607743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HIV Integrase Inhibitor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16114 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-(1,1-Dioxothiazinan-2-yl)-N-[(4-fluorophenyl)methyl]-5-hydroxy-1-methyl-6-oxopyrimidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601025869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMS-707035 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PR4P7YOKT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is the mechanism of action of BMS-707035 against HIV-1?

A1: this compound is a potent HIV-1 integrase strand transfer inhibitor (INSTI). [, , , ] INSTIs like this compound specifically target the strand transfer step of HIV-1 integrase, preventing the integration of viral DNA into the host cell genome. This effectively blocks viral replication, making it a key target for antiretroviral therapy. [, ]

Q2: What is the current status of this compound in clinical development?

A2: While initially promising, this compound development was halted at the Phase II clinical trial stage. [] Despite this setback, the research surrounding this compound provided valuable insights for the development of other integrase inhibitors.

Q3: What are the structural features of this compound and similar compounds being investigated as HIV-1 integrase inhibitors?

A3: this compound belongs to a class of compounds that feature a 3-hydroxy-6,7-dihydropyrimido[2,1-c][1,4]oxazin-4(9H)-one core. [] Researchers have synthesized and evaluated various derivatives within this chemical class, aiming to optimize their potency and pharmacological properties as HIV-1 integrase inhibitors.

Q4: How does the emergence of drug resistance impact the development of HIV-1 integrase inhibitors?

A4: The continuous development of new HIV-1 integrase inhibitors is crucial due to the potential for viral resistance. [] As HIV replicates under therapeutic pressure, mutations can arise in the integrase enzyme, leading to reduced susceptibility to existing inhibitors. This highlights the ongoing need for novel INSTIs with improved resistance profiles.

Q5: What are the future directions for research on HIV-1 integrase inhibitors?

A5: Future research will likely focus on developing new generations of HIV-1 integrase inhibitors with enhanced potency, improved resistance profiles, and more favorable pharmacokinetic properties. [, ] Understanding the structural basis of inhibitor binding and the mechanisms of resistance will be crucial for designing more effective therapeutic agents against HIV-1.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.